molecular formula C20H14O8 B564540 Isodaphnoretin B CAS No. 944824-29-7

Isodaphnoretin B

Cat. No.: B564540
CAS No.: 944824-29-7
M. Wt: 382.324
InChI Key: UKSJYKPMAYMIRA-UHFFFAOYSA-N
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Description

Isodaphnoretin B is a natural compound that belongs to the class of flavonoids. It is a bicoumarin, which means it contains two coumarin units. This compound can be isolated from the roots of Stellera chamaejasme, a plant known for its medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Isodaphnoretin B primarily involves extraction and isolation from natural sources. The roots of Stellera chamaejasme are typically used for this purpose. The process involves several steps, including extraction, purification, and crystallization .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is mainly obtained through natural extraction processes .

Chemical Reactions Analysis

Types of Reactions: Isodaphnoretin B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of this compound .

Scientific Research Applications

Isodaphnoretin B has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Isodaphnoretin B involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

    Inhibition of Enzymes: It inhibits certain enzymes involved in inflammatory and oxidative processes.

    Modulation of Signaling Pathways: It affects signaling pathways related to cell growth, apoptosis, and immune responses.

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress

Comparison with Similar Compounds

    Daphnoretin: Another bicoumarin isolated from Stellera chamaejasme.

    Peucenin 7-O-methyl ether: A related compound with similar structural features.

Uniqueness: Isodaphnoretin B is unique due to its specific bicoumarin structure and its distinct biological activities. Compared to similar compounds, it has shown promising results in various biological assays, making it a compound of interest for further research .

Properties

IUPAC Name

7-hydroxy-5,6-dimethoxy-3-(2-oxochromen-7-yl)oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O8/c1-24-18-12-8-16(20(23)28-15(12)9-13(21)19(18)25-2)26-11-5-3-10-4-6-17(22)27-14(10)7-11/h3-9,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSJYKPMAYMIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=O)C(=C2)OC3=CC4=C(C=C3)C=CC(=O)O4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Isodaphnoretin B and where was it discovered?

A1: this compound is a newly discovered bicoumarin, a type of organic compound formed by the linkage of two coumarin molecules. [] It was isolated from the root of Stellera chamaejasme, a plant known for its medicinal properties. []

Q2: What is the chemical structure of this compound?

A2: The research paper describes this compound as 7-hydroxy-5, 6-dimethoxy-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one. [] This detailed chemical name provides insight into the specific arrangement of atoms and functional groups within the molecule.

Q3: What methods were used to characterize this compound?

A3: The researchers utilized various spectroscopic techniques to determine the structure of this compound. These techniques included Nuclear Magnetic Resonance (NMR), Ultraviolet-visible (UV) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [] Optical rotation was also employed to understand the compound's interaction with polarized light. []

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